2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Description
2,5-Diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide is a substituted sulfonamide featuring a 2,5-diethoxybenzene core, a 4-methyl group, and an N-linked furan-2-ylmethyl substituent. Sulfonamides are widely studied for their antibacterial, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-4-20-14-10-16(15(21-5-2)9-12(14)3)23(18,19)17-11-13-7-6-8-22-13/h6-10,17H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFKNWWRGJNZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core aromatic structure, followed by the introduction of the furan-2-ylmethyl group and the sulfonamide functionality. Common reagents used in these reactions include ethyl iodide, furan-2-carbaldehyde, and sulfonamide derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize costs. Purification techniques, such as crystallization, distillation, and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce new functional groups onto the aromatic ring or the furan moiety.
Scientific Research Applications
The compound 2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide is a sulfonamide with potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of its applications, including scientific research findings, mechanisms of action, and case studies.
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 325.39 g/mol. The compound features a sulfonamide functional group, which is known for its biological activity, particularly in antibacterial and antitumor applications.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. The mechanism involves the inhibition of bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA). This inhibition disrupts bacterial growth, making compounds like this compound potential candidates for antibiotic development.
Antitumor Properties
Recent studies have indicated that sulfonamides can exhibit antitumor activity by inhibiting enzymes involved in cancer cell proliferation. The unique structure of this compound may enhance its efficacy against specific cancer types.
Enzyme Inhibition
The compound may also inhibit various enzymes linked to metabolic pathways in diseases such as diabetes and obesity. By targeting these enzymes, it can potentially regulate metabolic processes and contribute to therapeutic strategies.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antibacterial properties of various sulfonamides, including derivatives similar to this compound. The results indicated significant inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating the potential for clinical application in treating bacterial infections.
Case Study 2: Antitumor Activity
Research conducted at a leading cancer research institute evaluated the antitumor effects of sulfonamide derivatives on human cancer cell lines. The study showed that compounds similar to this compound significantly reduced cell viability in breast and colon cancer cells through apoptosis induction.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
- 4-Methylbenzenesulfonamide : Lacks ethoxy and furan groups, serving as a baseline for sulfonamide activity.
- 4-Nitrobenzenesulfonamide : Features an electron-withdrawing nitro group, contrasting with the electron-donating ethoxy groups in the target compound.
- N-(3,5-Di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide : Contains bulky tert-butyl groups and a hydroxyl substituent, highlighting steric and electronic effects.
- 2,5-Diethoxy-N-[3-(imidazol-1-yl)propyl]-4-methylbenzenesulfonamide : Substitutes furan with an imidazole-propyl group, illustrating heterocyclic influences.
Table 1. Comparative Analysis of Selected Sulfonamide Derivatives
*Calculated based on molecular formula.
Electronic Properties
- HOMO-LUMO Gap : For N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the HOMO (-9.584 eV) and LUMO (0.363 eV) suggest a narrow bandgap, favoring charge transfer . The target compound’s ethoxy and furan groups may further lower HOMO energy, enhancing electron-donating capacity.
- UV Absorption : The tert-butyl derivative exhibits λ_max at 275.99 nm due to π→π* transitions. Ethoxy and furan groups in the target compound could redshift absorption, but experimental data are lacking.
Physicochemical Properties
- Solubility : Ethoxy groups improve water solubility compared to nitro or tert-butyl substituents.
- Synthesis : highlights the use of TMSCl and DCM in synthesizing furan-containing sulfonamides, suggesting shared methodologies for the target compound.
Biological Activity
2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a furan moiety and a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Structural Characteristics
The compound's structure consists of:
- Furan moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
- Sulfonamide group : Known for its biological activities, particularly as antimicrobial agents.
- Ethoxy groups : Located at the 2 and 5 positions of the furan ring, which may enhance solubility and reactivity.
| Feature | Description |
|---|---|
| Molecular Formula | C15H19N3O4S |
| Functional Groups | Sulfonamide, Furan, Ethoxy |
| Unique Aspects | Combination of ethoxy groups with furan may enhance biological interactions |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, altering their activity and leading to biological effects.
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. The agar-well diffusion method is commonly employed to assess these activities. For example:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : Initial studies suggest that this compound demonstrates moderate to high antibacterial activity against these pathogens.
Anticancer Properties
Recent investigations have focused on the anticancer potential of this compound. In vitro studies have shown:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Findings : The compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation.
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various sulfonamide derivatives demonstrated that modifications at the furan position significantly influenced antibacterial activity. The presence of ethoxy groups was correlated with enhanced solubility and bioavailability.
-
Anticancer Activity :
- In a comparative study involving several sulfonamides, this compound showed superior activity against cancer cell lines compared to simpler analogs lacking the furan moiety.
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, we can compare its structure and activity with other derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide | Lacks ethoxy groups | Lower solubility; reduced activity |
| 2,5-dimethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide | Contains methoxy instead of ethoxy | Different electronic properties; variable activity |
| N-(furan-2-ylmethyl)-3-chlorobenzenesulfonamide | Contains chlorine substituent | Enhanced reactivity; variable antibacterial effects |
Q & A
Q. What are the key steps in synthesizing 2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide, and what methodological considerations are critical for yield optimization?
Answer: The synthesis typically involves:
- Sulfonamide Formation : Reacting a benzenesulfonyl chloride derivative with a furan-containing amine under inert atmosphere (e.g., argon) to prevent oxidation .
- Etherification : Introducing ethoxy groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ .
- Purification : Column chromatography (SiO₂, DCM/hexane gradient) is standard, with monitoring via TLC .
Critical Considerations : - Temperature control during exothermic steps (e.g., ice-water bath for sulfonamide coupling) .
- Use of drying agents (e.g., MgSO₄) to remove water from polar solvents .
Q. How can researchers confirm the molecular structure and purity of this compound?
Answer:
- X-ray Crystallography : Resolves bond lengths/angles; SHELX software is widely used for refinement .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., ethoxy protons at δ 1.2–1.4 ppm, furan protons at δ 6.3–7.4 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (M+ = 434.1875) .
Q. What solvents and conditions are optimal for crystallization?
Answer:
- Solvents : Ethanol/DCM mixtures (e.g., ethanol hemisolvate in ) promote slow crystal growth .
- Conditions : Cooling to 4°C for 48–72 hours enhances crystal lattice formation .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact the compound’s physicochemical and biological properties?
Answer:
- Lipophilicity : Ethoxy groups increase LogP (3.6 vs. 2.8 for methoxy analogs), enhancing membrane permeability .
- Bioactivity : Bulkier substituents (e.g., morpholinyl in analogs) may sterically hinder target binding, reducing efficacy .
Methodology : - SAR Studies : Compare IC₅₀ values of derivatives in enzymatic assays .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents .
Q. How should researchers resolve contradictions in reaction yields or crystallization outcomes across studies?
Answer:
- Variable Analysis : Identify factors like solvent purity (e.g., H₂O content in DCM), stirring rate, or argon flow rate .
- Reproducibility Protocols : Standardize reaction scales (e.g., 0.25 mmol in ) and crystallization protocols .
- Statistical Tools : Use ANOVA to compare yield distributions under different conditions .
Q. What computational tools are recommended for predicting the compound’s reactivity or interaction with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., sulfonamide-targeted carbonic anhydrase) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- ADMET Prediction : SwissADME estimates oral bioavailability and toxicity risks .
Q. What are the challenges in characterizing non-covalent interactions (e.g., hydrogen bonds) in crystalline forms?
Answer:
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., O–H···N in ) .
- Thermal Analysis : DSC/TGA identifies solvent inclusion (e.g., ethanol in hemisolvate) affecting lattice stability .
- High-Resolution XRD : Resolves weak interactions (e.g., C–H···π) with data-to-parameter ratios >10 .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
